molecular formula C6H6F2N2 B13664775 (2,5-Difluoropyridin-3-yl)methanamine

(2,5-Difluoropyridin-3-yl)methanamine

Cat. No.: B13664775
M. Wt: 144.12 g/mol
InChI Key: FWUINJUBFIWKBK-UHFFFAOYSA-N
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Description

(2,5-Difluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring and an amine group attached to the 3 position. This compound is of significant interest due to its unique electronic and steric properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoropyridin-3-yl)methanamine typically involves nucleophilic substitution reactions. One common method starts with 2,5-difluoropyridine, which undergoes a nucleophilic substitution reaction with methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, amine derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,5-Difluoropyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Difluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and steric interactions within the target site. This results in the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Difluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and selectivity, such as targeted drug design and advanced material synthesis .

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

(2,5-difluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6F2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2

InChI Key

FWUINJUBFIWKBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)F)F

Origin of Product

United States

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